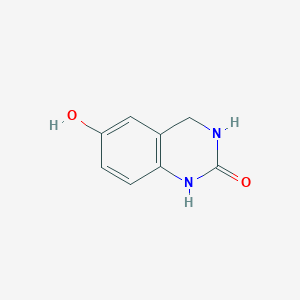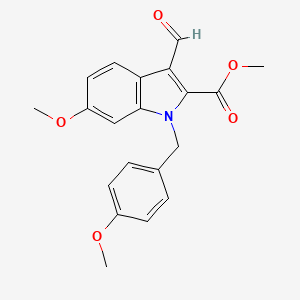
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
Übersicht
Beschreibung
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate (MFMIC) is an organic compound that is commonly used in laboratory experiments and scientific research. It is a derivative of indole, a heterocyclic aromatic compound that is found in many natural products. MFMIC is an important intermediate in the synthesis of various compounds and has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, such as cytochrome P450 and nitric oxide synthase. It has also been used to study the effects of various drugs on the central nervous system, as well as to study the effects of oxidative stress on cells. Additionally, this compound has been used to study the effects of various hormones on the immune system, as well as to study the effects of various drugs on the cardiovascular system.
Wirkmechanismus
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is believed to act as a competitive inhibitor of cytochrome P450. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus preventing the enzyme from catalyzing its reaction. Additionally, this compound is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 and nitric oxide synthase, as well as to scavenge free radicals and prevent oxidative damage to cells. Additionally, this compound has been found to have anti-inflammatory and anti-apoptotic effects, as well as to modulate the activity of various hormones.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is an advantageous compound to use in laboratory experiments due to its stability, low cost, and ease of synthesis. Additionally, it has been found to have several biochemical and physiological effects, making it a useful compound to study. However, this compound has several limitations that should be taken into consideration when using it in laboratory experiments. For example, it has been found to have a low solubility in water and is not very soluble in organic solvents, making it difficult to use in certain experiments. Additionally, it has been found to have a low bioavailability, making it difficult to use in in vivo experiments.
Zukünftige Richtungen
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is an important compound for use in laboratory experiments and scientific research. There are several potential future directions for the use of this compound, including the development of novel therapeutic agents, the study of the effects of this compound on various diseases, and the development of new synthetic methods for the synthesis of this compound. Additionally, further research into the mechanism of action of this compound is needed to better understand its biochemical and physiological effects. Finally, further research into the safety and toxicity of this compound is needed to ensure its safe use in laboratory experiments and scientific research.
Eigenschaften
IUPAC Name |
methyl 3-formyl-6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-24-14-6-4-13(5-7-14)11-21-18-10-15(25-2)8-9-16(18)17(12-22)19(21)20(23)26-3/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITUWYRUFQOXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-Bromophenyl)ethyl]-N-methylamine](/img/structure/B1387096.png)
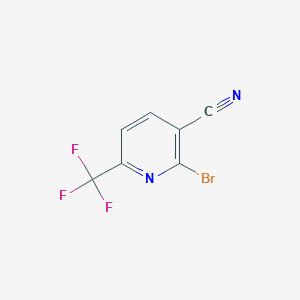
![N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride](/img/structure/B1387098.png)
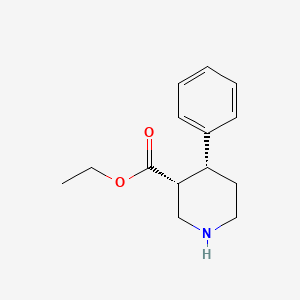


![[2-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1387106.png)
![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)
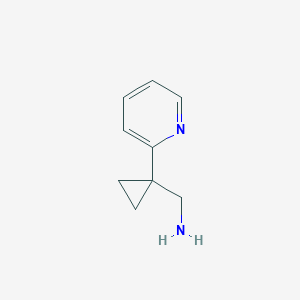
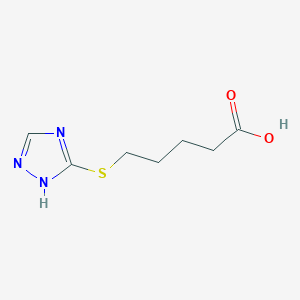

![2-[(Hexyloxy)methyl]aniline](/img/structure/B1387113.png)

